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Compound of Interest

Compound Name: Oxime V

Cat. No.: B1241110 Get Quote

For researchers and professionals in the fields of food science and drug development, the

quest for novel sweetening agents is a continuous journey. Among the contenders, oxime-

based sweeteners have shown significant promise. This guide provides a detailed structural

and physicochemical comparison of two such compounds: Oxime V and perillartine, offering

insights into their properties and the experimental methodologies used to evaluate them.

Oxime V, a synthetic analog, and perillartine, a naturally derived compound, both boast intense

sweetness, far exceeding that of sucrose. However, their distinct structural nuances lead to

significant differences in their physicochemical properties, ultimately impacting their potential

applications. Perillartine, the oxime of perillaldehyde extracted from plants of the genus Perilla,

is reported to be approximately 2000 times sweeter than sucrose. In contrast, Oxime V,

identified as 4-(Methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde syn-oxime, exhibits a

sweetness potency about 450 times that of sucrose.[1] A key differentiator is their water

solubility; Oxime V was developed as a more water-soluble alternative to the sparingly soluble

perillartine.

Structural and Physicochemical Comparison
A thorough analysis of the structural and physicochemical parameters of Oxime V and

perillartine is crucial for understanding their behavior and potential applications. The following

table summarizes the key quantitative data for these two compounds.
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Property Oxime V Perillartine

Chemical Structure

4-(Methoxymethyl)-1,4-

cyclohexadiene-1-

carboxaldehyde syn-oxime

(-)-Perillaldehyde oxime

Chemical Formula C₉H₁₃NO₂ C₁₀H₁₅NO

Molar Mass 167.21 g/mol 165.23 g/mol

Sweetness Potency (vs.

Sucrose)
~450x ~2000x

Water Solubility More soluble than perillartine Insoluble

Melting Point Not available 102 °C

pKa (Predicted) Not available 9.33

logP (Predicted) Not available 2.75

Experimental Protocols
To ensure the reproducibility and accuracy of the presented data, detailed experimental

methodologies are essential. Below are outlines of the key experimental protocols used to

characterize and compare sweeteners like Oxime V and perillartine.

Determination of Sweetness Potency (Sensory Panel)
The sweetness potency of a compound is determined by a trained sensory panel.

Protocol:

Panelist Selection and Training: A panel of 10-15 individuals is selected based on their

sensory acuity and trained to recognize and scale the intensity of sweet taste.

Reference Standard: A series of sucrose solutions of varying concentrations (e.g., 2%, 4%,

6%, 8%, 10% w/v) is used as the reference standard for sweetness intensity.

Sample Preparation: Solutions of the test compound (Oxime V or perillartine) are prepared

at various concentrations in purified water.
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Evaluation Procedure: Panelists are presented with the reference sucrose solutions and the

test compound solutions in a randomized and blind manner. They are asked to rate the

sweetness intensity of each sample on a labeled magnitude scale (LMS) or a visual analog

scale (VAS) relative to the sucrose standards.

Data Analysis: The concentration of the test compound that provides a sweetness intensity

equivalent to a specific concentration of sucrose is determined. The sweetness potency is

then calculated as the ratio of the sucrose concentration to the equi-sweet concentration of

the test compound.

Determination of Water Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the water solubility of a

substance.

Protocol:

Sample Preparation: An excess amount of the solid compound (Oxime V or perillartine) is

added to a known volume of distilled water in a flask.

Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g., 25

°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

Phase Separation: The suspension is allowed to stand to allow the undissolved solid to

settle. An aliquot of the supernatant is then carefully removed and filtered through a non-

adsorbing filter (e.g., PTFE) to remove any remaining solid particles.

Quantification: The concentration of the dissolved compound in the filtrate is determined

using a suitable analytical technique, such as High-Performance Liquid Chromatography

(HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

Calculation: The water solubility is expressed as the mass of the compound dissolved per

unit volume of water (e.g., g/L or mg/mL).

Determination of Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a

critical parameter in drug development.
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Protocol:

Solvent Saturation: Equal volumes of n-octanol and water are shaken together for 24 hours

to ensure mutual saturation. The two phases are then separated.

Sample Preparation: A known amount of the test compound is dissolved in the n-octanol

phase.

Partitioning: A known volume of the n-octanol solution is mixed with a known volume of the

water phase in a separatory funnel. The mixture is shaken vigorously for a set period and

then allowed to stand for the phases to separate completely.

Quantification: The concentration of the compound in both the n-octanol and water phases is

determined using a suitable analytical method (e.g., HPLC-UV, GC-MS).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the

compound in the n-octanol phase to its concentration in the water phase. The logP is the

base-10 logarithm of this value.

Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the acidity of a compound.

Protocol:

Sample Preparation: A known concentration of the compound is dissolved in a suitable

solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if

the compound has low water solubility.

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a

strong base (e.g., NaOH) using a calibrated pH meter to monitor the pH changes.

Data Analysis: A titration curve is generated by plotting the pH of the solution against the

volume of titrant added. The pKa is determined from the pH at the half-equivalence point,

where half of the compound has been neutralized.

Sweet Taste Signaling Pathway
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The sensation of sweet taste is primarily mediated by a G-protein coupled receptor (GPCR)

known as the T1R2/T1R3 receptor, located in the taste buds on the tongue. The binding of a

sweet molecule to this receptor initiates a downstream signaling cascade.
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Caption: The canonical signaling pathway for sweet taste perception.
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This guide provides a foundational comparison of Oxime V and perillartine, highlighting their

key structural and physicochemical differences. For researchers and developers, this

information is critical for selecting the appropriate sweetener for a given application and for

designing future sweetening agents with optimized properties. Further experimental

investigation into the specific properties of Oxime V is warranted to fully elucidate its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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